molecular formula C18H22N4 B12230436 5-Ethyl-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

5-Ethyl-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Cat. No.: B12230436
M. Wt: 294.4 g/mol
InChI Key: UPYGECYEPYNEGE-UHFFFAOYSA-N
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Description

5-Ethyl-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring fused with an octahydropyrrolo[3,4-c]pyrrole structure, which is further substituted with an ethyl group and a phenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 5-Ethyl-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might start with the condensation of a pyrrole derivative with an acylating agent, followed by cyclization to form the octahydropyrrolo[3,4-c]pyrrole core.

Industrial production methods for such compounds often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

5-Ethyl-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine undergoes various chemical reactions typical of heterocyclic compounds. These include:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under suitable conditions. Common reagents include halides and amines.

    Cyclization: Intramolecular cyclization reactions can further modify the structure, often catalyzed by bases or acids.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups attached to the heterocyclic core .

Scientific Research Applications

5-Ethyl-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Ethyl-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways affected depend on the biological context, but common targets include kinases, neurotransmitter receptors, and inflammatory mediators .

Comparison with Similar Compounds

Similar compounds to 5-Ethyl-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine include other pyrrolo[3,4-c]pyrrole derivatives and pyrimidine-containing heterocycles. These compounds share structural similarities but differ in their substituents and functional groups, which can significantly affect their chemical and biological properties. For example:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

5-(5-ethylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C18H22N4/c1-2-14-8-19-18(20-9-14)22-12-15-10-21(11-16(15)13-22)17-6-4-3-5-7-17/h3-9,15-16H,2,10-13H2,1H3

InChI Key

UPYGECYEPYNEGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2CC3CN(CC3C2)C4=CC=CC=C4

Origin of Product

United States

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